N-ethyl-2,4-diphenyl-5-pyrimidinecarboxamide
Overview
Description
N-ethyl-2,4-diphenyl-5-pyrimidinecarboxamide is a chemical compound with the molecular formula C19H17N3O and a molecular weight of 303.4 g/mol.
Preparation Methods
The synthesis of N-ethyl-2,4-diphenyl-5-pyrimidinecarboxamide typically involves the reaction of 2,4-diphenyl-5-pyrimidinecarboxylic acid with ethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-ethyl-2,4-diphenyl-5-pyrimidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research has investigated its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: N-ethyl-2,4-diphenyl-5-pyrimidinecarboxamide is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-2,4-diphenyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects.
Comparison with Similar Compounds
N-ethyl-2,4-diphenyl-5-pyrimidinecarboxamide can be compared with other similar compounds, such as:
N-methyl-2,4-diphenyl-5-pyrimidinecarboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to differences in its chemical properties and reactivity.
2,4-diphenyl-5-pyrimidinecarboxamide: Lacking the ethyl group, this compound has different physical and chemical characteristics.
N-ethyl-2,4-diphenyl-5-pyrimidinecarboxylic acid: This compound has a carboxylic acid group instead of an amide group, resulting in different reactivity and applications.
Properties
IUPAC Name |
N-ethyl-2,4-diphenylpyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-2-20-19(23)16-13-21-18(15-11-7-4-8-12-15)22-17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCVESQFEBCCJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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